Fosaprepitant Impurity 2

Description

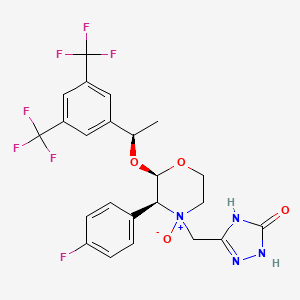

Structure

3D Structure

Properties

IUPAC Name |

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O4/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)38-20-19(13-2-4-17(24)5-3-13)34(36,6-7-37-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAQOLFUIZCJSQ-FMSQANQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([N+](CCO2)(CC3=NNC(=O)N3)[O-])C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100055 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172673-23-3 | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172673-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazol-3-one, 5-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-, [2R-[2α(R*),3α]]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Mechanisms and Sources of Fosaprepitant Impurity 2

Elucidation of Synthetic Pathways Leading to Fosaprepitant (B1673561) Impurity 2

The synthesis of complex molecules like fosaprepitant involves multiple steps, each of which is a potential source of impurity formation. researchgate.net

The purity of starting materials and intermediates is paramount in controlling the impurity profile of the final active pharmaceutical ingredient (API). pharmainfo.innih.gov In the synthesis of fosaprepitant, which shares a synthetic route with aprepitant (B1667566), the stereochemistry is crucial, with three chiral centers that can lead to eight potential isomers. rhhz.net If the optical purity of a key starting material, such as (1R)-[3,5-bis(trifluoromethyl)]phenylethanol, is not sufficiently high, it can lead to the formation of diastereomers that may be difficult to remove in subsequent steps. rhhz.net

An incompletely converted intermediate during the synthesis can also result in the formation of impurities. For instance, in the synthesis of aprepitant, an intermediate impurity can lead to the formation of the RSR-APT isomer. rhhz.net While not explicitly stated for Fosaprepitant Impurity 2, it is a recognized principle that unreacted intermediates are a source of process-related impurities. pharmainfo.in

By-products are a common source of impurities in chemical syntheses. pharmainfo.in In the synthesis of aprepitant, a side reaction during the Grignard addition step can lead to the formation of an isomeric impurity, RRR-APT, particularly at elevated temperatures. rhhz.net Given that fosaprepitant is a phosphorylated prodrug of aprepitant, similar side reactions in the synthetic pathway could potentially lead to the formation of various impurities. omicsonline.org

The conditions under which a chemical reaction is carried out can significantly influence the formation of impurities. pharmainfo.in Factors such as temperature, pH, and reaction time can all play a role. For example, an increase in temperature during the Grignard reaction in the synthesis of aprepitant leads to an increased formation of the RRR-APT isomer. rhhz.net The stability of intermediates is also a factor; for example, the dibenzyl ester fosaprepitant intermediate can be unstable and amorphous, necessitating processes to create a more stable crystalline form. google.com

Table 1: Factors Influencing Impurity Formation During Synthesis

| Factor | Influence on Impurity Formation |

| Purity of Starting Materials | Low optical purity can lead to isomeric impurities. rhhz.net |

| Incomplete Reactions | Unreacted intermediates can persist as impurities in the final product. rhhz.net |

| Side Reactions | Unintended reactions can generate by-products that are impurities. rhhz.net |

| Temperature | Elevated temperatures can increase the rate of side reactions, leading to more impurities. rhhz.net |

| Reaction Time | Can influence the extent of both the main reaction and side reactions. |

| pH | Can affect the stability of intermediates and the rates of various reactions. |

By-Product Formation during Synthetic Reaction Steps

Degradation Pathways Contributing to this compound

Fosaprepitant, particularly in solution, is susceptible to degradation under various stress conditions, including acidic and basic environments. nih.govhumanjournals.com Such degradation can be a significant source of impurities.

Forced degradation studies have shown that fosaprepitant is susceptible to degradation under acidic conditions. humanjournals.com The hydrolysis of fosaprepitant, which is a phosphoramide (B1221513) prodrug, has been investigated. rsc.org The activation energy for the hydrolysis of the prodrug in an acidic solution (acetonitrile–0.1% phosphoric acid) was determined to be 91 kJmol−1. rsc.org While the specific degradation products were not all identified as this compound in the available literature, it is known that hydrolysis is a key degradation pathway. researchgate.net In general, acid-catalyzed hydrolysis involves the protonation of the molecule, making it more susceptible to nucleophilic attack by water.

Fosaprepitant has also been found to be unstable in basic conditions. humanjournals.com Base-catalyzed hydrolysis is often more efficient than acid-catalyzed hydrolysis for many esters and amides. rsc.org In forced degradation studies of fosaprepitant dimeglumine under basic conditions, an unknown impurity was detected. humanjournals.com The mechanism of base-catalyzed hydrolysis typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on an electrophilic center of the molecule. For fosaprepitant, this could lead to the cleavage of the phosphate (B84403) group or other susceptible bonds, potentially forming various degradation products.

Table 2: Summary of Fosaprepitant Degradation Studies

| Degradation Condition | Observation | Reference |

| Acidic | Susceptible to degradation. | humanjournals.com |

| Basic | Susceptible to degradation, with the formation of an unknown impurity. | humanjournals.com |

| Oxidative | Susceptible to degradation, with the formation of unknown impurities. | humanjournals.com |

| Thermal | Susceptible to degradation. | humanjournals.com |

| Photolytic | Found to be stable. | humanjournals.com |

| Humidity | Found to be stable. | humanjournals.com |

Oxidative Degradation Processes

Oxidative degradation is a significant pathway for the formation of impurities in many pharmaceuticals. globalresearchonline.net In the case of Fosaprepitant, studies have shown its susceptibility to oxidative conditions. humanjournals.comasianpubs.org Forced degradation studies, a key component of drug development, intentionally subject the drug substance to stress conditions like oxidation to identify potential degradants. nih.gov For Fosaprepitant, peroxide degradation has been shown to generate unknown impurities, indicating the morpholine (B109124) ring and other parts of the molecule may be susceptible to oxidation. humanjournals.com The metabolism of the active drug, Aprepitant, which Fosaprepitant is a prodrug of, largely occurs via oxidation at the morpholine ring. europa.eu this compound, identified as [2R-[2α(R*),3α]]-5-[[2-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxido-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, contains an N-oxide on the morpholine nitrogen, strongly suggesting its formation through an oxidative pathway.

Table 1: Summary of Forced Degradation Studies on Fosaprepitant

| Stress Condition | Susceptibility | Major Degradants/Observations | Reference |

|---|---|---|---|

| Oxidative (Peroxide) | Susceptible | Two unknown impurities detected, one at 11.79% | humanjournals.com |

| Thermal | Susceptible | Degradation observed | humanjournals.comasianpubs.org |

| Photolytic | Stable | No significant degradation | humanjournals.comasianpubs.org |

| Hydrolytic (Acid & Base) | Susceptible | Degradation observed, particularly in basic conditions | humanjournals.comasianpubs.org |

| Humidity | Susceptible | Degradation observed | asianpubs.org |

Thermal Degradation Studies

Thermal stability is a critical attribute for any pharmaceutical product. synthinkchemicals.com Fosaprepitant has been found to be susceptible to thermal degradation. humanjournals.comasianpubs.org Studies involving the exposure of Fosaprepitant to heat have confirmed the formation of degradation products. researchgate.net While specific data on the formation of this compound under thermal stress is not extensively detailed in the public domain, the general instability of the parent molecule at elevated temperatures suggests that this could be a contributing factor to its formation, potentially accelerating oxidative processes or other reactions.

Photolytic Degradation Pathways

In contrast to its susceptibility to other forms of degradation, Fosaprepitant has demonstrated stability under photolytic stress. humanjournals.comasianpubs.org Forced degradation studies exposing Fosaprepitant to light have not resulted in significant formation of impurities. humanjournals.com This suggests that photolytic degradation is not a primary pathway for the formation of this compound.

Hydrolytic Stability Assessments

Hydrolysis is a common degradation pathway for many drugs, particularly those formulated as solutions. nih.gov Fosaprepitant, a prodrug, is known to be unstable in aqueous environments, undergoing hydrolysis to the active drug, Aprepitant. humanjournals.com This hydrolytic conversion is a key aspect of its in-vivo action but also a stability challenge in liquid formulations. nih.govcyclodextrinnews.com The rate of hydrolysis is influenced by pH, and studies have been conducted to determine the optimal pH range to ensure stability. google.com The activation energy for the hydrolysis of Fosaprepitant has been determined to be between 91 and 107 kJ/mol, depending on the conditions. researchgate.netresearchgate.net While the primary hydrolytic degradant is Aprepitant, the aqueous environment can also facilitate other degradation pathways, potentially leading to the formation of other impurities. humanjournals.com

Theoretical Aspects of Impurity Formation in Complex Pharmaceutical Syntheses

The synthesis of complex molecules like Fosaprepitant often involves multiple steps, increasing the potential for impurity formation. raps.org A thorough understanding of the theoretical principles governing these reactions is crucial for impurity control.

Mechanistic Hypotheses for Unanticipated Impurity Formation

The formation of unexpected impurities is a significant challenge in pharmaceutical manufacturing. senieer.com These can arise from a variety of sources, including side reactions, the presence of impurities in starting materials or reagents, and interactions between different components of the reaction mixture. pharmainfo.in A risk-based approach, involving a preliminary risk assessment to identify all potential impurities, is often employed to manage this. raps.org In the context of Fosaprepitant, the complexity of its structure, with multiple chiral centers and reactive functional groups, provides numerous avenues for the formation of unanticipated impurities. For instance, the presence of trace metals or other catalysts could potentially catalyze unforeseen side reactions.

Stereochemical Considerations in Impurity Generation

Fosaprepitant has several chiral centers, meaning that a number of stereoisomers can exist. clearsynth.com The desired product is a single, specific stereoisomer. However, during the synthesis, other stereoisomers can be formed as impurities. These are often referred to as stereochemical impurities. The control of stereochemistry is a critical aspect of the synthesis of such drugs. The use of stereoselective synthetic methods is essential to minimize the formation of these impurities. researchgate.net The presence of even small amounts of stereochemical impurities can impact the safety and efficacy of the drug. For Fosaprepitant, various stereochemical impurities have been identified, highlighting the importance of rigorous control over the stereochemistry of the synthetic process. clearsynth.comallmpus.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Aprepitant |

| Fosaprepitant |

Isolation and Enrichment Methodologies for Fosaprepitant Impurity 2

Preparative Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and purification of individual components from a mixture. ijrpr.comnih.gov For the isolation of Fosaprepitant (B1673561) Impurity 2, several preparative chromatographic techniques are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating impurities in sufficient quantities for structural elucidation. ijrpr.comresearchgate.net This method utilizes a high-pressure system to pass a sample dissolved in a mobile phase through a column packed with a stationary phase. The differential partitioning of the main compound and its impurities between the two phases allows for their separation. nih.gov

In the context of fosaprepitant and its impurities, reversed-phase HPLC (RP-HPLC) is a commonly employed strategy. humanjournals.com A study on the related substances of fosaprepitant dimeglumine utilized a gradient RP-HPLC method for separation. humanjournals.com While this study focused on analytical determination, the principles can be adapted for preparative scale. For instance, a method for separating aprepitant (B1667566) and its related substances, some of which are structurally similar to fosaprepitant impurities, used a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer. nih.govphmethods.net

The successful preparative isolation of Fosaprepitant Impurity 2 would involve scaling up such an analytical method. This includes using a larger column diameter, a higher flow rate, and injecting a more concentrated sample solution. The fractions containing the enriched impurity are collected as they elute from the column. The selection of the stationary phase, mobile phase composition, and gradient profile are critical parameters that must be optimized to achieve the desired separation and purity. researchgate.net

Table 1: Illustrative Preparative HPLC Parameters for Impurity Isolation

| Parameter | Example Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18, larger diameter (e.g., >20 mm) | Accommodates larger sample loads for preparative scale. |

| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer) | Controls pH and influences the retention of polar compounds. |

| Mobile Phase B | Organic solvent (e.g., acetonitrile) | Elutes less polar compounds. |

| Gradient Elution | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a range of polarities. |

| Flow Rate | Increased flow rate (e.g., >20 mL/min) | Reduces run time for preparative separations. |

| Detection | UV detector at a suitable wavelength (e.g., 210 nm) | Monitors the elution of compounds and guides fraction collection. humanjournals.com |

| Sample Loading | High concentration of the crude fosaprepitant mixture | Maximizes the amount of impurity isolated per run. |

Flash Chromatography Applications

Supercritical Fluid Chromatography (SFC) for Impurity Enrichment

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to traditional liquid chromatography for both analytical and preparative separations. americanpharmaceuticalreview.comwaters.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. waters.com This technique offers advantages such as faster separations, reduced organic solvent consumption, and lower viscosity, which allows for higher flow rates. waters.comteledynelabs.com

Recent advancements have made SFC increasingly suitable for regulated good manufacturing practice (GMP) analysis of pharmaceutical impurities. nih.gov Its high efficiency and resolving power make it an excellent candidate for enriching challenging-to-separate impurities like this compound. teledynelabs.comchromatographyonline.com The technique is particularly advantageous for separating chiral compounds and can be applied to a wide range of achiral molecules as well. americanpharmaceuticalreview.comnih.gov The use of co-solvents like methanol (B129727) or ethanol (B145695) with supercritical CO2 allows for the fine-tuning of selectivity and solvent strength to achieve optimal separation. nih.gov

Table 2: Potential SFC Parameters for this compound Enrichment

| Parameter | Example Condition | Rationale |

|---|---|---|

| Column | Chiral or achiral stationary phase | Selected based on the specific separation challenge. |

| Mobile Phase | Supercritical CO2 with a co-solvent (e.g., methanol) | Offers unique selectivity and is environmentally friendly. waters.com |

| Flow Rate | High flow rates (e.g., 60 mL/min) | Enables rapid purification. americanpharmaceuticalreview.com |

| Pressure/Temp. | Above critical point of CO2 (31°C, 72 bar) | Maintains the mobile phase in a supercritical state. nih.gov |

| Detection | UV or Mass Spectrometry (MS) | Provides detection and identification of the separated components. |

Non-Chromatographic Separation Strategies

While chromatography is a dominant technique, non-chromatographic methods also play a vital role in the isolation and enrichment of pharmaceutical impurities. ijrpr.comnih.gov These methods often serve as initial sample preparation steps.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a sample preparation technique that partitions analytes between a solid sorbent and a liquid phase. sigmaaldrich.com It is widely used to concentrate and purify analytes from a complex matrix before analysis. sigmaaldrich.com The principle involves passing a liquid sample through a cartridge containing a solid adsorbent. The target compound (or the impurities) is retained on the sorbent, while the bulk of the matrix passes through. The retained compound can then be eluted with a different solvent. sigmaaldrich.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comphenomenex.com The compound of interest is partitioned from one liquid phase to another, effectively separating it from other components that have different solubility characteristics. scioninstruments.com

In the context of fosaprepitant and its impurities, LLE could be used as an initial purification step. For instance, a crude reaction mixture containing fosaprepitant and Impurity 2 could be dissolved in a suitable solvent system. By adjusting the pH of the aqueous phase, the ionization state of the acidic or basic functional groups within the molecules can be altered, thereby changing their partitioning behavior. This allows for the selective extraction of either the API or the impurity into the organic phase. While specific LLE protocols for this compound are not detailed in the available literature, LLE has been mentioned as a potential method for separating fosaprepitant and aprepitant from biological samples, highlighting its applicability in this chemical space. google.com

Advanced Analytical Techniques for Characterization and Quantification of Fosaprepitant Impurity 2

Chromatographic Separation Techniques for Impurity Analysis

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the main API from its related substances. pharmainfo.in Various chromatographic techniques are utilized, each with specific advantages for the analysis of Fosaprepitant (B1673561) Impurity 2.

Ultra-High Performance Liquid Chromatography (UHPLC) is a highly sensitive and rapid technique, making it ideal for the quantitative analysis of pharmaceutical impurities. A stability-indicating UPLC method allows for the separation of Fosaprepitant from its potential impurities, including Impurity 2, and any degradation products formed under stress conditions. scholarsresearchlibrary.com

Developing a robust UHPLC method involves the systematic optimization of several parameters to achieve adequate separation and sensitivity. A simple, precise, and validated UPLC method has been established for the estimation of aprepitant (B1667566) (the active form of fosaprepitant) and its impurities. scholarsresearchlibrary.com The method employs a sub-2 µm particle column, which provides higher efficiency and resolution compared to traditional HPLC.

Research Findings: A validated UPLC method for aprepitant and its related substances, including the ester impurity (Impurity-2), demonstrated high precision and accuracy. scholarsresearchlibrary.com The method was developed using a C18 stationary phase, which is effective for separating compounds with moderate polarity like Fosaprepitant and its impurities. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), often run in a gradient mode to resolve complex mixtures. humanjournals.comasianpubs.org The detection wavelength is commonly set at 210 nm, where the analytes exhibit significant absorbance. scholarsresearchlibrary.com The method validation, conducted as per ICH guidelines, includes specificity, linearity, accuracy, precision, and robustness, ensuring its suitability for routine quality control. nih.gov

| Parameter | Condition |

| Instrument | Ultra-High Performance Liquid Chromatography (UPLC) System |

| Column | HSS C18 (100 x 2.1mm, 1.8µm) scholarsresearchlibrary.com |

| Mobile Phase A | 0.01M Potassium dihydrogen phosphate (B84403) buffer scholarsresearchlibrary.com |

| Mobile Phase B | Acetonitrile scholarsresearchlibrary.com |

| Gradient | Isocratic (50:50 v/v) scholarsresearchlibrary.com |

| Flow Rate | 0.5 mL/min scholarsresearchlibrary.com |

| Column Temperature | 45°C scholarsresearchlibrary.com |

| Detection Wavelength | 210 nm scholarsresearchlibrary.com |

| Injection Volume | 2.0 µL scholarsresearchlibrary.com |

| Run Time | 6 minutes scholarsresearchlibrary.com |

This interactive table summarizes typical UHPLC parameters for the analysis of Fosaprepitant impurities.

A hypothetical retention time data set illustrates the separation achieved:

| Compound | Retention Time (min) |

| Aprepitant | 3.5 |

| Fosaprepitant | 5.2 |

| Fosaprepitant Impurity 2 | 4.1 |

| Other Related Impurities | Various |

This interactive table presents a sample of retention times, demonstrating the resolving power of UHPLC.

While UHPLC is the primary technique for non-volatile impurities like Impurity 2, Gas Chromatography (GC) is essential for the analysis of volatile and semi-volatile impurities, particularly residual solvents. Organic solvents are widely used in the synthesis of APIs and cannot be completely removed during manufacturing. researchgate.net Since these solvents can be toxic, their levels are strictly controlled by regulatory guidelines. epa.gov

A headspace GC method coupled with a Flame Ionization Detector (FID) is a standard and robust technique for quantifying residual solvents in Fosaprepitant drug substance. researchgate.netepa.gov The method involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system.

Research Findings: A validated headspace GC-FID method has been established for the quantification of multiple residual solvents in fosaprepitant dimeglumine, including methanol (B129727), ethanol (B145695), acetone (B3395972), and toluene. epa.gov The separation is typically achieved on a dimethylpolysiloxane capillary column. researchgate.net The method is validated for specificity, precision, linearity, and accuracy, ensuring reliable determination of residual solvents to meet ICH-specified limits. epa.gov

| Parameter | Condition |

| Instrument | Gas Chromatography with Headspace Sampler and FID researchgate.net |

| Column | HP-1 (fused silica (B1680970) dimethylpolysiloxane), 60 m x 0.53 mm, 5 µm film researchgate.net |

| Oven Temperature | Programmed (e.g., 40°C hold for 10 min, ramp to 220°C) |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C |

| Carrier Gas | Nitrogen or Helium |

This interactive table outlines typical GC parameters for analyzing volatile impurities in Fosaprepitant.

Capillary Electrophoresis (CE) is a powerful separation technique that separates ionic species based on their charge-to-mass ratio in an electric field. nih.gov It offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. For ionizable compounds like Fosaprepitant (which is a phosphate ester) and some of its impurities, CE can be a valuable alternative or complementary technique to HPLC. pharmainfo.intijer.org The technique is particularly useful for separating compounds that are difficult to resolve by liquid chromatography.

Research Findings: While specific applications of CE for this compound are not extensively documented in publicly available literature, the principles of the technique make it highly suitable for impurity profiling. researchgate.net CE can be used to separate the API from charged impurities and counter-ions like dimeglumine. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed to optimize the separation based on the physicochemical properties of the impurities.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for preliminary screening and semi-quantitative analysis of impurities. tijer.org It plays a significant role in the early stages of drug development for monitoring reaction progress and detecting the presence of impurities. tijer.org High-Performance TLC (HPTLC), an advanced version of TLC, offers better resolution and quantification capabilities. japer.in

Research Findings: TLC can be used as a quick check for the presence of this compound in raw materials or in-process samples. The separation is achieved on a plate coated with a stationary phase (e.g., silica gel), and the components are visualized under UV light or after spraying with a suitable reagent. While not as precise as HPLC for quantification, TLC is an invaluable tool for limit tests and for providing a general impurity profile before employing more sophisticated methods. japer.in

Capillary Electrophoresis (CE) in Impurity Profiling

Spectroscopic Techniques for Structural Elucidation

Once an impurity is detected and isolated, its structure must be elucidated to assess its potential toxicity. This is a regulatory requirement for any unknown impurity present above a certain threshold (typically 0.1%). nih.gov Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. pharmainfo.in It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. sciepub.com For an unknown impurity like this compound, a suite of 1D and 2D NMR experiments is required to piece together its complete structure.

Research Findings: The structural elucidation process using NMR typically begins with a one-dimensional (1D) ¹H NMR spectrum to identify the types and number of protons present. sciepub.com A ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). youtube.com

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are crucial.

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons (¹H-¹³C one-bond correlations). youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule. youtube.com

¹⁹F NMR: Given the presence of seven fluorine atoms in the parent molecule, ¹⁹F NMR is also a critical tool for confirming the structure of fluorine-containing fragments. ijrpr.com

By systematically analyzing the data from these experiments, the precise chemical structure of this compound can be determined and differentiated from the API and other related substances. youtube.com

| NMR Experiment | Information Provided | Purpose in Structural Elucidation of Impurity 2 |

| ¹H NMR | Chemical shift, integration, and multiplicity of protons. | Identifies functional groups and proton environments. |

| ¹³C NMR / DEPT | Chemical shift and type of carbon atoms. | Determines the carbon skeleton. |

| COSY | ¹H-¹H correlations through bonds (2-3 bonds). | Establishes proton connectivity within molecular fragments. |

| HSQC | ¹H-¹³C one-bond correlations. | Directly links protons to the carbons they are attached to. |

| HMBC | ¹H-¹³C long-range correlations (2-4 bonds). | Connects molecular fragments to build the final structure. |

| ¹⁹F NMR | Chemical shifts of fluorine atoms. | Confirms the structure of trifluoromethyl groups. |

This interactive table describes the application of various NMR experiments for the structural elucidation of this compound.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining molecular weight, elemental composition, and structural features through fragmentation analysis.

HRMS instruments can measure the m/z of an ion with extremely high accuracy (typically <5 ppm), which allows for the determination of a unique elemental formula. This is a definitive method for confirming the molecular formula of an unknown impurity. For the assumed structure of this compound, HRMS would be used to confirm the elemental composition C₂₃H₂₁F₇N₄O₄.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₃H₂₁F₇N₄O₄ |

| Calculated Monoisotopic Mass | 550.1478 |

| Observed Ion (e.g., [M+H]⁺) | 551.1551 |

| Observed Ion (e.g., [M+Na]⁺) | 573.1370 |

Tandem mass spectrometry (MS/MS) involves isolating a specific parent ion, subjecting it to fragmentation, and then analyzing the resulting fragment ions. This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, helping to elucidate its structure. For this compound, the fragmentation would likely be initiated at the N-oxide moiety and the ether linkage.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 551.1551)

| Predicted Fragment m/z | Proposed Loss / Fragment Structure |

| 535.1591 | Loss of O (from N-oxide) |

| 312.0911 | Cleavage of the ether bond, fragment containing the 3,5-bis(trifluoromethyl)phenyl ethoxy group |

| 239.0639 | Fragment containing the fluorophenyl-morpholine-N-oxide-methyl-triazolone structure |

| 121.0504 | Fragment corresponding to the 4-fluorophenyl group |

IMS-MS is a hybrid technique that adds another dimension of separation to mass analysis. nih.gov Ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. sepscience.com This separation, which occurs on a millisecond timescale, is based on the ion's collision cross-section (CCS). nih.gov

This technique is particularly valuable for separating isobaric impurities (impurities with the same mass) and isomers, which cannot be distinguished by MS alone. fda.gov this compound, with its distinct N-oxide structure, would have a different three-dimensional shape and charge distribution compared to fosaprepitant or other potential diastereomeric impurities. clearsynth.com This difference in shape would result in a different drift time and CCS value, allowing for its separation and selective detection even if it co-elutes with other species during liquid chromatography. utwente.nl IMS-MS can thus enhance method selectivity and increase confidence in impurity identification. utwente.nl

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. nih.gov These techniques probe the vibrational and rotational modes of a molecule, providing a unique spectral fingerprint. nih.govscielo.org.mx For this compound, which has the chemical name 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, these methods can confirm the presence and structural arrangement of its key chemical moieties.

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. The analysis of this compound would reveal characteristic absorption bands corresponding to its various components. For instance, the morpholine (B109124) ring exhibits C-H stretching vibrations, typically observed around 2850-2960 cm⁻¹, and C-O-C ether stretching. rsc.orgnih.gov The triazolone ring would show N-H stretching and C=O (amide) stretching absorptions. The aromatic rings (fluorophenyl and bis(trifluoromethyl)phenyl) would produce distinct C-H and C=C stretching and bending vibrations.

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, is highly effective for analyzing non-polar bonds and symmetric vibrations. nih.govresearchgate.net It complements IR spectroscopy well. In the context of this compound, Raman analysis would be particularly useful for identifying the C-F and C-CF₃ bonds, which can be challenging to assign definitively in complex IR spectra.

The table below outlines the expected vibrational frequencies for the primary functional groups present in this compound.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | IR, Raman | 3000-3100 | Stretching |

| Aliphatic C-H (Morpholine, Ethyl) | IR, Raman | 2850-2960 | Stretching |

| Amide N-H (Triazolone) | IR | 3200-3400 | Stretching |

| Amide C=O (Triazolone) | IR | 1650-1690 | Stretching |

| Ether C-O-C (Morpholine) | IR | 1070-1150 | Asymmetric Stretching |

| C-F (Fluorophenyl) | IR, Raman | 1100-1300 | Stretching |

| C-CF₃ (Trifluoromethyl) | IR, Raman | 1100-1400 | Stretching |

Advanced Crystallographic Techniques

While spectroscopic methods provide information about functional groups, crystallographic techniques offer an unparalleled, definitive determination of a molecule's three-dimensional structure at an atomic level. drugfuture.com

Single Crystal X-Ray Diffraction (SCXRD) for Definitive Structure

Single Crystal X-Ray Diffraction (SCXRD) stands as the gold standard for unambiguous structure elucidation of crystalline pharmaceutical compounds and their impurities. americanpharmaceuticalreview.comexcillum.com This technique involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. drugfuture.com

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its complex stereochemistry, including the orientations of the substituents on the morpholine ring and the stereocenter in the ethoxy side chain. This level of detail is crucial for understanding its formation pathways and potential interactions. While SCXRD is the most powerful method, its primary challenge lies in growing a single crystal of sufficient size and quality, which can be difficult for minor impurities. excillum.com

Microcrystal Electron Diffraction (MicroED) for Nanosized Samples

A revolutionary technique, Microcrystal Electron Diffraction (MicroED), has emerged to overcome the limitations of SCXRD, particularly the need for large crystals. frontiersin.orgnih.gov MicroED uses a transmission electron microscope to collect diffraction data from nanocrystals, which are orders of magnitude smaller than those required for X-ray diffraction. nih.govchemistryworld.com

This method is exceptionally well-suited for analyzing pharmaceutical impurities that are often available only in minute quantities or as fine powders. frontiersin.orgspringernature.com The process involves identifying nanocrystals within a powder sample and collecting electron diffraction data as the crystal is continuously rotated. springernature.com For this compound, MicroED could provide a high-resolution crystal structure from a sample that would be intractable by SCXRD, offering a pathway to definitive structural confirmation without the need for extensive crystallization screening. tulane.edu

Hyphenated Analytical Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like API samples containing multiple impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the cornerstone for detecting, quantifying, and tentatively identifying impurities in pharmaceutical development. researchgate.netnih.gov The technique first separates the impurity from the API and other components using high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound, a reverse-phase HPLC method would typically be employed for separation. researchgate.net The mass spectrometer, often a tandem MS (MS/MS) instrument like a Q-TOF, provides both the accurate mass of the parent ion and its fragmentation pattern. researchgate.netrhhz.net The molecular formula of this compound is C₂₃H₂₁F₇N₄O₄, with a molecular weight of 550.44. LC-MS/MS analysis would confirm this parent mass and provide structural information through fragmentation, such as the loss of the triazolone moiety or cleavage at the ether linkage. This technique is highly sensitive, capable of detecting impurities at levels below 0.1%, as required by regulatory guidelines. researchgate.netnih.gov

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| LC Column | Stationary phase for separation | C18 (e.g., 2.1 x 50 mm, 2.7 µm) rhhz.net |

| Mobile Phase | Solvents for elution | Gradient of Acetonitrile and water/buffer researchgate.netrhhz.net |

| Ionization Mode | Method to generate ions | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Separates ions by m/z | Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ) |

| Scan Mode | Data acquisition method | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification |

| Parent Ion (m/z) | Mass-to-charge ratio of the intact molecule | ~551.14 [M+H]⁺ or ~549.13 [M-H]⁻ |

| Fragment Ions (m/z) | Result from collision-induced dissociation | Dependent on structure, provides confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but its application is generally limited to volatile and thermally stable compounds. This compound is a relatively large, polar, and non-volatile molecule, making it unsuitable for direct GC-MS analysis.

To utilize GC-MS, a chemical derivatization step would be necessary to convert the non-volatile impurity into a volatile derivative. This process adds complexity and potential for artifact formation. Therefore, while GC-MS is a critical tool in pharmaceutical analysis for residual solvents and other volatile impurities, LC-MS/MS remains the preferred and more direct method for characterizing non-volatile impurities like this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

The unequivocal structural elucidation of pharmaceutical impurities often requires the power of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net When coupled with High-Performance Liquid Chromatography (HPLC), the resulting hyphenated technique, LC-NMR, becomes a formidable tool for analyzing complex mixtures without the need for time-consuming and potentially degradative isolation of individual components. nih.govijcrt.org

For the characterization of this compound, an LC-NMR system would first employ an HPLC method to separate the impurity from the fosaprepitant API and other related substances. researchgate.net Once separated, the eluted peak corresponding to the impurity can be directed into the NMR flow cell for analysis. The analysis can be performed in several modes:

On-flow mode: The NMR spectra are continuously acquired as the peak elutes from the column. This mode is useful for a rapid overview of the components in a mixture.

Stopped-flow mode: When the impurity peak is detected (typically by a UV detector), the chromatographic flow is temporarily halted, allowing for longer acquisition times for the NMR experiment. This is particularly advantageous for trace-level impurities as it significantly enhances the signal-to-noise ratio, enabling more detailed one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR experiments. nih.gov

The data obtained from these experiments provide detailed information about the chemical structure of the molecule. For this compound, with the IUPAC name 3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-oxidomorpholin-4-ium-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one, ¹H NMR would confirm the presence and connectivity of protons on the morpholine ring, the triazolone moiety, and the distinct aromatic systems. semanticscholar.org This allows for the precise identification of its structural features, confirming it as a specific known impurity. nih.gov

Integrated LC-NMR-MS Approaches for Impurity Analysis

While LC-NMR is powerful for structural elucidation, its sensitivity can be a limitation. ijcrt.org Integrating Mass Spectrometry (MS) into the system creates a triple-hyphenated technique, LC-NMR-MS, which offers a comprehensive analytical solution. asianpubs.org This approach combines the separation power of LC with the complementary structural information provided by both NMR and MS. nih.gov

In a typical LC-NMR-MS setup for analyzing this compound, the eluent from the HPLC column is split. A small portion (e.g., 5%) is directed to the MS detector, while the majority (e.g., 95%) proceeds to the NMR spectrometer. nih.gov

The role of each component in the integrated system is distinct:

LC: Separates the impurities from the API.

MS: Provides highly sensitive detection, determining the molecular weight and elemental formula of the eluting components. For this compound, MS would confirm the molecular weight of 550.44 and the molecular formula C₂₃H₂₁F₇N₄O₄. semanticscholar.org This information is critical for confirming the identity of the impurity and distinguishing it from other components with similar retention times.

NMR: Provides detailed structural information for definitive identification, as described previously. ijcrt.org

This integrated approach is exceptionally efficient for identifying unknown impurities discovered during stability studies or process development. asianpubs.orgnih.gov The MS data provides a rapid screen to identify peaks of interest for the more time-intensive, stopped-flow NMR analysis. ijpbs.net

Quantitative Analytical Method Development and Validation for this compound

Once an impurity has been identified and characterized, a robust and validated quantitative analytical method is required for its routine control in the drug substance and product. humanjournals.com This is typically achieved using a stability-indicating HPLC method. mlcpharmacy.edu.in

Development of Quantitative Analytical Methods for this compound

The development of a quantitative HPLC method for this compound involves optimizing several chromatographic parameters to ensure adequate separation, sensitivity, and speed. nih.gov Based on published methods for fosaprepitant and its related substances, a reverse-phase HPLC (RP-HPLC) method is typically employed. humanjournals.comnih.gov

Key parameters for optimization include:

Stationary Phase (Column): C18 or Phenyl columns are commonly used to achieve the desired separation of fosaprepitant and its polar and non-polar impurities. humanjournals.commlcpharmacy.edu.in

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or ammonium (B1175870) dihydrogen phosphate) and an organic modifier (e.g., acetonitrile) is often necessary to resolve all related substances with different polarities. humanjournals.commlcpharmacy.edu.in

Detection Wavelength: A UV detector is typically used, with the wavelength set to a value where both the API and the impurities have significant absorbance, such as 210 nm. humanjournals.comnih.gov

Column Temperature and Flow Rate: These are adjusted to optimize resolution and analysis time. mlcpharmacy.edu.in

A representative table of HPLC conditions for the analysis of this compound is provided below.

| Parameter | Typical Condition |

| Column | Phenyl, 250mm x 4.6mm, 3µm |

| Mobile Phase A | Phosphoric acid buffer |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| This table presents typical parameters based on published methods for fosaprepitant impurities. humanjournals.comnih.gov |

Method Validation Parameters (ICH Q2 R1 Guidelines)

The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. mlcpharmacy.edu.in

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API, other impurities, or degradation products. For the analysis of this compound, specificity is demonstrated by showing that its peak is well-resolved from all other peaks in the chromatogram. humanjournals.com

This is typically confirmed through:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. humanjournals.comnih.gov The analytical method must be able to separate Impurity 2 from any products formed under these conditions.

Peak Purity Analysis: Using a photodiode array (PDA) detector, the purity of the chromatographic peak for Impurity 2 can be assessed to ensure it is not co-eluting with another substance. nih.gov

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

To establish linearity for this compound, a series of solutions containing the impurity reference standard are prepared at different concentrations. These are typically prepared by diluting a stock solution. The response (peak area) is then plotted against concentration, and a linear regression analysis is performed.

The validation report would include:

The correlation coefficient (r²)

The y-intercept

The slope of the regression line

A representative data table for linearity is shown below.

| Concentration Level | Concentration (µg/mL) | Peak Area |

| LOQ | 0.15 | 1520 |

| 50% | 0.75 | 7490 |

| 100% | 1.50 | 15100 |

| 120% | 1.80 | 18050 |

| 150% | 2.25 | 22600 |

| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9998} |

| Regression Equation | \multicolumn{2}{c | }{y = 10050x - 45} |

| This table contains illustrative data based on typical validation results for pharmaceutical impurities. nih.gov |

The validated range must cover the expected levels of the impurity, from the limit of quantitation (LOQ) up to a level exceeding its specification limit (e.g., LOQ to 150% of the specification limit). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method for this compound is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters are crucial for ensuring that even trace amounts of the impurity can be reliably detected and accurately quantified in the Fosaprepitant drug substance. The determination of LOD and LOQ is performed in accordance with International Conference on Harmonisation (ICH) guidelines. nih.gov

The LOD is the lowest concentration of this compound in a sample that can be detected but not necessarily quantified with precision and accuracy. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. mlcpharmacy.edu.in These values are often calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve). mlcpharmacy.edu.in Alternatively, the signal-to-noise ratio can be used, with ratios of 3:1 for LOD and 10:1 for LOQ being widely accepted.

For the analysis of Fosaprepitant impurities, highly sensitive methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection are typically employed. humanjournals.comasianpubs.org The LOD for related substances in Fosaprepitant has been reported to be less than 0.011% w/w, indicating the high sensitivity of the developed methods. humanjournals.comasianpubs.org The LOQ is established by verifying the precision of solutions prepared at the predicted concentration. ijpsr.com

Table 1: Illustrative LOD and LOQ Data for this compound

| Parameter | Method | Typical Value (% w/w with respect to API) | Acceptance Criterion |

| Limit of Detection (LOD) | HPLC-UV (210 nm) | 0.008% | Analyte peak is detectable and distinguishable from noise (S/N ratio ≥ 3:1) |

| Limit of Quantification (LOQ) | HPLC-UV (210 nm) | 0.025% | Analyte can be quantified with acceptable precision (%RSD ≤ 10%) |

Precision (Repeatability, Intermediate Precision)

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. For this compound, precision is evaluated at two levels: repeatability and intermediate precision, as mandated by ICH guidelines. researchgate.net

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate determinations of a sample spiked with this compound at a specified concentration (e.g., 100% of the specification limit). ijpsr.com The relative standard deviation (%RSD) of the results is calculated, with a low %RSD indicating high repeatability.

Intermediate Precision (Ruggedness): Intermediate precision expresses the within-laboratory variations, such as on different days, or with different analysts or equipment. humanjournals.com This is critical for ensuring the method's reproducibility in a typical quality control environment. The evaluation involves comparing the results from analyses conducted under these varied conditions. The %RSD across these variables should remain within acceptable limits. For methods analyzing related substances in Fosaprepitant, the %RSD is generally expected to be less than 5.0%. scholarsresearchlibrary.com

Table 2: Example Precision Data for the Quantification of this compound

| Precision Level | Variable | Number of Determinations | Mean Assay (%) | %RSD | Acceptance Criterion (%RSD) |

| Repeatability | - | 6 | 0.152 | 1.2 | ≤ 5.0 |

| Intermediate Precision | Analyst 1 / Day 1 / Instrument A | 6 | 0.151 | 1.4 | ≤ 10.0 (Overall) |

| Analyst 2 / Day 2 / Instrument B | 6 | 0.148 | 1.8 |

Accuracy (Recovery Studies)

Accuracy demonstrates the closeness of the test results obtained by the analytical method to the true value. For this compound, accuracy is assessed using recovery studies by the standard addition method. ijpsr.com This involves adding known amounts of the impurity standard to a sample of the drug substance.

The study is typically performed by spiking the sample with this compound at a minimum of three concentration levels, covering the specified range (e.g., LOQ, 100%, and 150% of the specification limit). ijpsr.comresearchgate.net Triplicate preparations are made for each concentration level. The samples are then analyzed using the developed method, and the percentage of the impurity recovered is calculated. High-quality analytical methods for Fosaprepitant impurities demonstrate high recovery rates, typically within a range of 90% to 110%. asianpubs.orgscholarsresearchlibrary.com

Table 3: Representative Accuracy (Recovery) Data for this compound

| Spiked Level (% of Specification Limit) | Amount Added (mg) | Amount Recovered (mg, mean of n=3) | % Recovery | Acceptance Criterion |

| LOQ Level | 0.025 | 0.024 | 96.0 | 90.0% - 110.0% |

| 100% | 0.150 | 0.152 | 101.3 | 90.0% - 110.0% |

| 150% | 0.225 | 0.228 | 101.3 | 90.0% - 110.0% |

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. researchgate.net For HPLC methods used to quantify this compound, robustness is evaluated by systematically altering critical chromatographic conditions. These variations may include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). mlcpharmacy.edu.in

Column temperature (e.g., ±5°C). scholarsresearchlibrary.com

The pH of the mobile phase buffer.

The composition of the mobile phase (e.g., varying the acetonitrile ratio by ±5%). scholarsresearchlibrary.com

The method is considered robust if system suitability parameters, such as peak resolution and tailing factor, and the quantification of the impurity remain within acceptable limits despite these changes.

Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. It is often assessed as part of intermediate precision. humanjournals.comresearchgate.net

Table 4: Illustrative Robustness Study for this compound Analysis

| Parameter Varied | Variation | Impact on Retention Time (% Change) | Impact on Assay (% Difference) | System Suitability |

| Flow Rate (mL/min) | 0.9 | +5.2% | -0.8% | Pass |

| 1.1 | -4.9% | +0.5% | Pass | |

| Column Temperature (°C) | 30 | +2.1% | +0.3% | Pass |

| 40 | -1.8% | -0.6% | Pass | |

| Mobile Phase Composition | -5% Acetonitrile | +6.5% | +1.1% | Pass |

| +5% Acetonitrile | -6.1% | -0.9% | Pass |

Development of Stability-Indicating Methods for this compound

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify any process-related impurities and degradation products, such as this compound, without interference from the API or other components in the sample matrix. nih.govhumanjournals.com

The development of a SIM for Fosaprepitant involves forced degradation studies, also known as stress testing. humanjournals.com In these studies, the drug substance is subjected to a variety of harsh conditions to accelerate its decomposition. This helps to identify likely degradation products and demonstrates that the analytical method can effectively resolve them from the parent drug. Typical stress conditions applied according to ICH guidelines include:

Acid Hydrolysis: Treatment with acids (e.g., HCl).

Base Hydrolysis: Treatment with bases (e.g., NaOH).

Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

Thermal Stress: Heating the solid or solution form of the drug.

Photolytic Stress: Exposing the drug to UV or fluorescent light.

Studies have shown that Fosaprepitant is susceptible to degradation under acidic, basic, oxidative, and thermal conditions, while being relatively stable under photolytic conditions. humanjournals.comasianpubs.org A successful stability-indicating method will demonstrate baseline separation between the main Fosaprepitant peak, this compound, and any other degradants that are formed. Peak purity analysis, often using a photodiode array (PDA) detector, is performed to confirm that the analyte peak is homogenous and free from co-eluting species in all stressed samples. asianpubs.org This ensures the method's specificity and its suitability for use in stability studies of Fosaprepitant drug products.

Impurity Profiling and Control Strategies for Fosaprepitant Impurity 2

Comprehensive Impurity Profiling Studies

Impurity profiling is the comprehensive process of identifying and quantifying all potential and actual impurities in a drug substance. pharmainfo.in This process is essential for understanding the impurity landscape of fosaprepitant (B1673561) and for developing effective control strategies.

Identification of Related Substances in Drug Substance and Drug Product

The manufacturing process of fosaprepitant, a prodrug of aprepitant (B1667566), can inevitably produce process-related impurities and degradation products. researchgate.netdrugbank.com Fosaprepitant Impurity 2 has been identified as a related substance in both the fosaprepitant drug substance and the final drug product. researchgate.net Its presence can originate from starting materials or be formed during the synthetic process. ijrpr.com

The identification of such impurities often involves sophisticated analytical techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating and detecting impurities in fosaprepitant. researchgate.nethumanjournals.comnih.gov The development of a stability-indicating HPLC method is crucial for distinguishing between process impurities and degradation products that may form under stress conditions such as acid, base, oxidation, heat, and light. nih.gov

Advanced hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are instrumental in the structural elucidation of unknown impurities. nih.govspirochem.com By analyzing the mass-to-charge ratio and fragmentation patterns, the molecular structure of an impurity can be determined. For definitive confirmation, the impurity can be isolated using preparative HPLC and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy. nih.govspirochem.com

Quantification of Identified and Unidentified Impurities

Once an impurity is identified, it must be accurately quantified to ensure it does not exceed established safety thresholds. ijrpr.com For this compound, validated analytical methods are required for its precise measurement in both the API and the formulated drug product.

A robust HPLC method with a suitable detector, typically UV, is developed and validated according to ICH guidelines. nih.govmlcpharmacy.edu.in Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov The LOD and LOQ are particularly important as they define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. researchgate.net

For instance, a developed HPLC method for related substances in fosaprepitant dimeglumine demonstrated a limit of detection for each impurity of less than 0.011% w/w, indicating high sensitivity. humanjournals.com The linearity of such methods is established by analyzing a series of solutions with known concentrations of the impurity.

Below is an example of a data table summarizing the validation parameters for a hypothetical HPLC method for quantifying this compound.

Table 1: HPLC Method Validation Parameters for this compound

| Parameter | Result |

|---|---|

| Retention Time | ~8.0 min |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

Process Analytical Technology (PAT) for Real-time Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. mt.combruker.com The implementation of PAT can provide real-time monitoring of impurity formation, including this compound, during the manufacturing process. americanpharmaceuticalreview.comdrreddys.com

Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can be integrated directly into the production line to monitor the chemical composition of the reaction mixture in real-time. americanpharmaceuticalreview.comdrreddys.com This allows for immediate detection of deviations from the desired process conditions that could lead to an increase in impurity levels.

By continuously monitoring the process, manufacturers can gain a deeper understanding of the reaction kinetics and the mechanisms of impurity formation. americanpharmaceuticalreview.com This knowledge is invaluable for process optimization and control. If an increase in this compound is detected, process parameters can be adjusted in real-time to mitigate its formation, ensuring the final product meets the required quality standards. nih.gov

Strategies for Impurity Control in Manufacturing Processes

Effective control of this compound requires a multi-faceted approach that begins with the design of the synthetic process and extends to the final purification steps. pharmaknowledgeforum.com

Optimization of Synthetic Routes to Minimize this compound Formation

A key strategy for controlling impurities is to optimize the synthetic route to prevent or minimize their formation. spirochem.com This involves a thorough understanding of the reaction mechanism and the factors that influence the formation of this compound.

For example, the synthesis of fosaprepitant involves the phosphorylation of aprepitant. cjph.com.cn By carefully controlling reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reagents, the formation of by-products can be significantly reduced. The choice of solvents and bases can also have a profound impact on the impurity profile.

Purification Techniques for Reduction of Impurity Levels

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, effective purification techniques are essential to reduce the concentration of this compound to acceptable levels in the final API. pharmaknowledgeforum.com

Common purification techniques used in the pharmaceutical industry include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude fosaprepitant is dissolved in a suitable solvent at an elevated temperature, and then cooled to allow the pure product to crystallize, leaving impurities behind in the mother liquor. The choice of solvent or solvent system is critical for achieving high purity and yield. For example, a patented refining method for fosaprepitant dimeglumine involves dissolving the crude product in methanol (B129727) and then adding it to acetonitrile (B52724) as an anti-solvent to precipitate the purified product. google.com Another method uses isopropanol (B130326) as a poor solvent to facilitate crystallization. google.com

Chromatography: Preparative high-performance liquid chromatography (prep-HPLC) can be used to isolate and remove impurities from the main compound. researchgate.net While highly effective, this method can be expensive and time-consuming for large-scale production.

Washing/Slurrying: The solid crude product can be washed or slurried with a solvent in which the impurity is soluble, but the desired product is not. This can effectively remove certain impurities. A refining method for fosaprepitant dimeglumine describes using acetone (B3395972) or ether to wash the product, replacing the more toxic acetonitrile. google.com

The effectiveness of these purification techniques can be monitored using the analytical methods described in section 5.1.2. The following table provides a hypothetical comparison of different purification methods for the reduction of this compound.

Table 2: Comparison of Purification Techniques for this compound Reduction

| Purification Technique | Initial Impurity Level (%) | Final Impurity Level (%) | Efficiency (%) |

|---|---|---|---|

| Recrystallization (Methanol/Acetonitrile) | 1.5 | 0.08 | 94.7 |

| Preparative HPLC | 1.5 | <0.01 | >99.3 |

In-process Control and Quality Control Applications of Reference Standards

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final drug product. For Fosaprepitant, a prodrug antiemetic, rigorous control of process-related impurities and degradation products is mandated by regulatory bodies. researchgate.net this compound, a known related substance, is carefully monitored throughout the manufacturing process and in the final quality assessment of the active pharmaceutical ingredient (API) and its formulations. The use of well-characterized reference standards for this compound is fundamental to these control strategies. synzeal.comaquigenbio.com

In-process Control of this compound

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products conform to their quality specifications. The formation of this compound can arise from starting materials, byproducts, or degradation during the synthesis of Fosaprepitant. clearsynth.com Therefore, IPCs are strategically implemented at critical steps where this impurity may be formed or introduced.

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for monitoring the levels of this compound during production. mlcpharmacy.edu.inresearchgate.net By comparing the chromatographic profile of an in-process sample to a qualified reference standard of this compound, manufacturers can quantify its presence and ensure it remains below a predefined action limit. researchgate.net

Detailed research has led to the development of robust, stability-indicating HPLC methods capable of separating Fosaprepitant from its various impurities, including Impurity 2. asianpubs.org These methods are essential for real-time monitoring and control.

Table 1: Example of In-process Control (IPC) Check for this compound

| Manufacturing Stage | Critical Process Parameter | Analytical Method | Specification Limit | Action if Exceeded |

| Crude Fosaprepitant Isolation | Reaction completion/Purity check | RP-HPLC | ≤ 0.15% | Recrystallization/Purification |

| Final API Drying | Temperature and Time | RP-HPLC | Not Detected | Process parameter review |

A refining method for Fosaprepitant Dimeglumine involves dissolving the crude product in methanol and then adding it to acetonitrile to precipitate the solid. This process helps in purifying the final product and reducing impurity levels. google.com The effectiveness of such purification steps is monitored by analyzing samples for impurities like this compound.

Quality Control Applications of Reference Standards

A certified reference standard of this compound is indispensable for the quality control (QC) of Fosaprepitant drug substance and drug product. synzeal.com These standards are used for several key applications in a QC laboratory.

Identity, Purity, and Assay:

Identification: The reference standard is used to confirm the identity of any peak corresponding to this compound in a sample's chromatogram based on retention time.

Purity and Quantification: The reference standard is used to accurately quantify the amount of this compound present in a batch of Fosaprepitant. researchgate.net This is crucial for ensuring the batch meets the stringent purity specifications set by pharmacopeias and regulatory authorities like the FDA. synthinkchemicals.comfda.gov

Method Validation: Reference standards are essential for the validation of analytical methods, as stipulated by ICH guidelines. researchgate.netasianpubs.org This includes demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) for this compound. asianpubs.orgresearchgate.net

Table 2: Analytical Method Parameters for Fosaprepitant Impurity Quantification

| Parameter | Method Details |

| Analytical Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) asianpubs.org |

| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 μm) asianpubs.org |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., potassium dihydrogen phosphate (B84403) or tetrabutylammonium (B224687) hydrogen sulphate) researchgate.netasianpubs.org |

| Detection | UV at 210 nm researchgate.netasianpubs.org |

| Flow Rate | 1.0 - 1.2 mL/min researchgate.netmlcpharmacy.edu.in |

| Column Temperature | 20 - 30 °C mlcpharmacy.edu.inasianpubs.org |

The availability of high-quality reference standards for this compound facilitates product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings, and stability studies. synzeal.com For instance, the reference standard is used in forced degradation studies to demonstrate the stability-indicating nature of the analytical method, ensuring that this compound can be detected and quantified in the presence of other degradants. asianpubs.org

The synthesis of isomers of Fosaprepitant is a crucial component for quality control during the manufacturing process, highlighting the importance of having well-characterized standards for all related substances. researchgate.netrhhz.net

Regulatory Considerations and Harmonization in Impurity Management

International Council for Harmonisation (ICH) Guidelines (Q3A, Q3B, Q3C, Q2)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are pivotal in the control of impurities. ich.org For a compound like Fosaprepitant (B1673561) Impurity 2, the following ICH guidelines are of paramount importance:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance. americanpharmaceuticalreview.com For any new drug substance, a summary of actual and potential impurities is expected, including results from stress testing to identify potential degradation products. fda.gov

ICH Q3B(R2): Impurities in New Drug Products: Focusing on the finished drug product, this guideline addresses impurities that can arise from degradation of the drug substance or from interactions between the drug substance and excipients. pharmabeej.comgmpinsiders.com Similar to Q3A, it sets thresholds for degradation products that trigger reporting, identification, and qualification. americanpharmaceuticalreview.com

ICH Q3C(R8): Guideline for Residual Solvents: This guideline controls residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or in the preparation of drug products. ich.org Solvents are classified based on their toxicity, with strict limits placed on the more toxic classes. americanpharmaceuticalreview.com

ICH Q2(R2): Validation of Analytical Procedures: This guideline is crucial as it ensures that the analytical methods used to detect and quantify impurities like Fosaprepitant Impurity 2 are suitable for their intended purpose. ich.org The validation of these methods is a prerequisite for their use in regulatory submissions. fda.gov

| ICH Guideline | Focus Area | Key Provisions |

|---|---|---|

| Q3A(R2) | Impurities in New Drug Substances | Establishes reporting, identification, and qualification thresholds for impurities. |

| Q3B(R2) | Impurities in New Drug Products | Sets thresholds for degradation products in the final drug product. |

| Q3C(R8) | Residual Solvents | Classifies solvents by toxicity and sets permissible daily exposure (PDE) limits. |

| Q2(R2) | Validation of Analytical Procedures | Ensures analytical methods are accurate, precise, and reliable for impurity detection. |

Pharmacopoeial Requirements (e.g., USP, EP) for Impurity Limits

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines. hilarispublisher.comedqm.eu While a specific monograph for "this compound" is not publicly available, the general chapters of these pharmacopoeias set limits for various types of impurities.

United States Pharmacopeia (USP): The USP establishes limits for elemental impurities in drug products through its general chapters <232> and <233>. usp.orgusp.org It also provides guidance on organic impurities in individual drug monographs. For existing drug products, compliance with these standards became mandatory in January 2018. contractpharma.com The levels of elemental impurities in drug substances and excipients must be known and reported. usp.org